![molecular formula C11H9F3N2O2S B3324680 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine CAS No. 1934285-35-4](/img/structure/B3324680.png)
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Overview
Description
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential to target multiple signaling pathways involved in cancer progression. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of immune and inflammatory responses, as well as cell survival and proliferation.
Mechanism of Action
TPCA-1 inhibits the NF-κB pathway by targeting the kinase activity of the inhibitor of κB (IκB) kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. This leads to the inhibition of NF-κB activation and subsequent downstream signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
TPCA-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. TPCA-1 also has anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
Advantages and Limitations for Lab Experiments
One major advantage of TPCA-1 is its high potency and specificity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway in cancer cells. However, TPCA-1 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, TPCA-1 has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on TPCA-1. One area of interest is the development of more soluble analogs of TPCA-1 that can be used in a wider range of experimental settings. Another area of interest is the investigation of TPCA-1 in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of TPCA-1 in human clinical trials.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that TPCA-1 inhibits the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. TPCA-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpyrrol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)8-1-3-10(4-2-8)19(17,18)16-6-5-9(15)7-16/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLYAOGKRDMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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